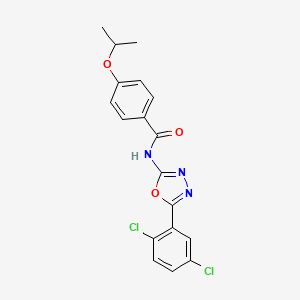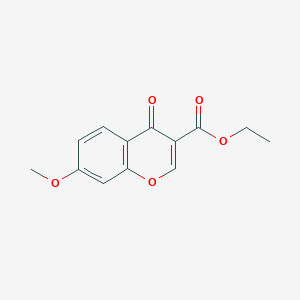
2-(2-Azidopropyl)-4-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
作用机制
Target of Action
Azido compounds are known for their versatility in bioorthogonal reporter moieties, commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
They can form covalent linkages with reporter molecules, fluorescent dyes, affinity tags, or transporter units . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Azido-modified rna has been reported to be a substantial tool for probing rna biology . This suggests that this compound may influence RNA-related biochemical pathways.
Pharmacokinetics
Azido compounds are known for their stability and lack of reactivity towards endogenous functional groups , which may influence their bioavailability.
Result of Action
Given the use of azido groups in bioconjugation, it is plausible that this compound could facilitate the labeling and tracking of specific biomolecules within cells .
Action Environment
It is known that the efficiency of click reactions involving azido groups can be influenced by the hydrophilicity of the environment . This suggests that the action of this compound may also be influenced by the hydrophilicity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromo-4-methyl-1,3-thiazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azide derivative .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety when handling azides. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-Azidopropyl)-4-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 2-(2-Aminopropyl)-4-methyl-1,3-thiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
2-(2-Azidopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
相似化合物的比较
Similar Compounds
2-Aminothiazole: A compound with similar thiazole structure but with an amino group instead of an azide.
4-Methyl-1,3-thiazole: Lacks the azidopropyl group, making it less versatile for further chemical modifications.
2-(2-Azidoethyl)-4-methyl-1,3-thiazole: Similar structure but with a different alkyl chain length.
Uniqueness
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is unique due to the presence of the azide group, which provides a versatile handle for various chemical transformations. This makes it particularly valuable in click chemistry and as an intermediate in the synthesis of more complex molecules .
属性
IUPAC Name |
2-(2-azidopropyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUSGYJJSVSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/new.no-structure.jpg)


![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)


![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2839496.png)
![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)


![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

